1,2-Dichloro-1,1,2,3-tetrafluoropropane
Overview
Description
1,2-Dichloro-1,1,2,3-tetrafluoropropane is a chemical compound with the molecular formula C3H2Cl2F4 and a molecular weight of 184.95 g/mol It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,2,3-tetrafluoropropane can be synthesized through the fluorination of chlorinated hydrocarbons. One common method involves the reaction of this compound with hydrogen fluoride (HF) in the presence of a catalyst such as copper-substituted α-chromium oxide . The reaction is typically carried out in a gas-phase reactor at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize continuous flow reactors and specialized catalysts to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1,2,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more highly oxidized products.
Common Reagents and Conditions
Hydrogen Fluoride (HF): Used in fluorination reactions.
Catalysts: Copper-substituted α-chromium oxide is commonly used in the fluorination process.
Reducing Agents: Various reducing agents can be employed to achieve reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduced Products: Less halogenated hydrocarbons.
Oxidized Products: More highly oxidized derivatives.
Scientific Research Applications
1,2-Dichloro-1,1,2,3-tetrafluoropropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,1,2,3-tetrafluoropropane involves its interaction with molecular targets and pathways within a system. The compound can act as a halogenating agent, introducing chlorine and fluorine atoms into organic molecules. This can lead to changes in the chemical properties and reactivity of the target molecules. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2,3,3-tetrafluoropropane: Another halogenated hydrocarbon with similar properties.
1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane: A compound with additional fluorine atoms, leading to different chemical behavior.
1,2-Dichloro-1,1,2,3-tetrafluoropropane: A closely related compound with slight variations in its structure.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties.
Properties
IUPAC Name |
1,2-dichloro-1,1,2,3-tetrafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(7,1-6)3(5,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRKFCNUZOCQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600263 | |
Record name | 1,2-Dichloro-1,1,2,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149329-26-0 | |
Record name | 1,2-Dichloro-1,1,2,3-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.